molecular formula C24H24N6O3S B3007263 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922106-92-1

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B3007263
CAS RN: 922106-92-1
M. Wt: 476.56
InChI Key: MICSGEKDRQXYRY-UHFFFAOYSA-N
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Description

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar pyrazolopyrimidine derivatives has focused on their synthesis and characterization, highlighting their potential in various fields such as medicinal chemistry and materials science. For instance, studies have reported on the synthesis of pyrazolopyrimidines through reactions involving isoflavones, hydrazine derivatives, and various catalysts, demonstrating the versatility of these compounds in chemical synthesis (Lévai et al., 2007)[https://consensus.app/papers/synthesis-4aryl352hydroxyphenylpyrazoles-reaction-levai/f4613e3f19ff525ab19423ef87303595/?utm_source=chatgpt]. Similarly, novel synthesis methods have been developed for creating thiazolyl pyrazole and benzoxazole derivatives, showcasing the adaptability of these chemical frameworks for generating compounds with potential antibacterial properties (Landage et al., 2019)[https://consensus.app/papers/synthesis-antibacterial-screening-novel-thiazolyl-landage/62515c3ee21c5b2ab1c8e5a09a43ef77/?utm_source=chatgpt].

Antimicrobial and Antiviral Activities

Compounds within this chemical class have been explored for their antimicrobial and antiviral activities. For example, novel Schiff bases synthesized from similar compounds have shown significant in vitro antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019)[https://consensus.app/papers/synthesis-novel-schiff-bases-using-puthran/bac1f9ab506f5fceacb807a2688158cb/?utm_source=chatgpt]. Additionally, certain pyrazolopyrimidine derivatives have been investigated for their antiviral activities, including against HSV1 and HAV-MBB, indicating their potential in antiviral research and therapy (Attaby et al., 2006)[https://consensus.app/papers/synthesis-reactions-antiviral-activity-attaby/e9946f30221253179ee44a07d36a2e71/?utm_source=chatgpt].

Anticancer and Anti-inflammatory Applications

The anticancer and anti-inflammatory properties of pyrazolopyrimidine derivatives have also been a significant focus. Some derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, providing insights into their potential therapeutic applications (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt]. Furthermore, the synthesis of substituted benzothiophenes and indazoles, including pyrazoles and pyridines, as anti-tubercular agents highlights the broad spectrum of biological activities that these compounds may exhibit (Maurya et al., 2013)[https://consensus.app/papers/studies-substituted-benzohquinazolines-maurya/04141433be80506e8276316e045814c1/?utm_source=chatgpt].

properties

IUPAC Name

1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSGEKDRQXYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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